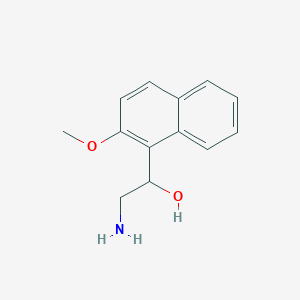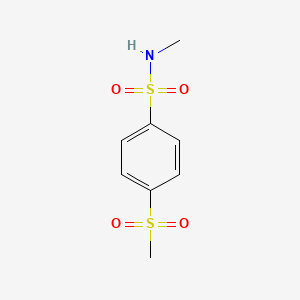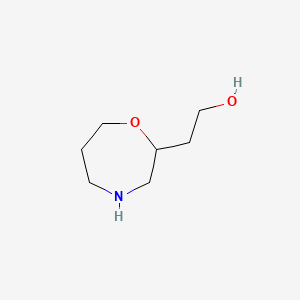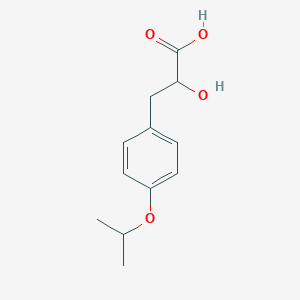![molecular formula C13H22BF3KNO2 B15324686 Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide is a complex organoboron compound It is characterized by the presence of a trifluoroborate group, a bicyclo[222]octane structure, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-Protected Amine: The amine group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Oxidation and Reduction: The bicyclo[2.2.2]octane core can be subjected to oxidation and reduction reactions to modify its structure.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the bicyclo[2.2.2]octane core.
Reduction Products: Reduced derivatives of the bicyclo[2.2.2]octane core.
Hydrolysis Products: Free amine after removal of the Boc protecting group.
Scientific Research Applications
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Can be used as a ligand or catalyst in various chemical reactions.
Material Science:
Mechanism of Action
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group.
Potassium (4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group but with a piperidine ring instead of a bicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide lies in its bicyclo[222]octane core, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C13H22BF3KNO2 |
|---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]boranuide |
InChI |
InChI=1S/C13H22BF3NO2.K/c1-11(2,3)20-10(19)18-13-7-4-12(5-8-13,6-9-13)14(15,16)17;/h4-9H2,1-3H3,(H,18,19);/q-1;+1 |
InChI Key |
FFIRNRGUWWNMDO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(CC1)(CC2)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


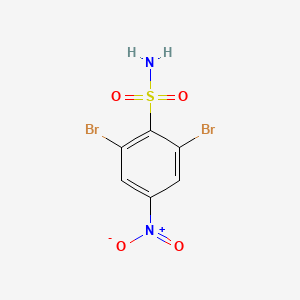
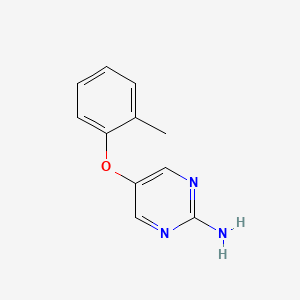


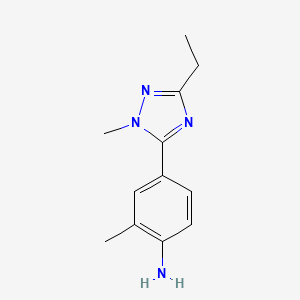
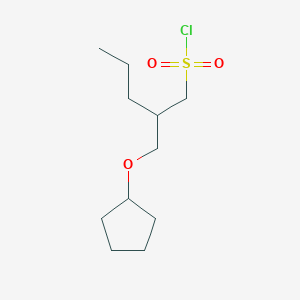

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)
